REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[O:7][CH2:6][CH2:5][NH:4][CH2:3]1.[CH:9](=O)[CH2:10][OH:11].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl>[CH3:1][C:2]1([CH3:8])[O:7][CH2:6][CH2:5][N:4]([CH2:9][CH2:10][OH:11])[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
CC1(CNCCO1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C(CO)=O
|
Name
|
|
Quantity
|
233 mg
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
ADDITION
|
Details
|
by adding 30 mL of 1N NaOH
|
Type
|
ADDITION
|
Details
|
Pour into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
as is without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CN(CCO1)CCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |